

# Synthesis of Dimethoxy di-p-cresol via Oxidative Coupling: An Application Note

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Compound of Interest		
Compound Name:	Dimethoxy di-p-cresol	
Cat. No.:	B089365	Get Quote

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### **Abstract**

This application note provides a detailed protocol for the synthesis of **Dimethoxy di-p-cresol**, systematically named 3,3'-dimethoxy-5,5'-dimethylbiphenyl-2,2'-diol (CAS 13990-86-8), through the oxidative coupling of 2-methoxy-4-methylphenol. Oxidative coupling is a powerful method for the formation of carbon-carbon bonds, particularly in the synthesis of symmetric biaryl compounds from phenolic precursors. This document outlines two effective methods: a classic chemical oxidation using iron(III) chloride and a greener, enzymatic approach employing a laccase catalyst. Detailed experimental procedures, characterization data, and a visual workflow are provided to enable researchers to replicate this synthesis for applications in medicinal chemistry, materials science, and as a key building block in the synthesis of more complex molecules.

## Introduction

**Dimethoxy di-p-cresol** is a biphenyl compound characterized by its symmetrical structure, featuring two methoxy and two hydroxyl groups on a dimethyl-substituted biphenyl backbone. [1][2] This substitution pattern makes it an interesting scaffold for further chemical modification and a potential candidate for various biological and material science applications. The orthoortho linkage of the two phenolic rings is typically achieved through oxidative coupling, a reaction that proceeds via the formation of phenoxy radicals. This note details two reliable protocols for this transformation.



## **Quantitative Data Summary**

The following table summarizes the key quantitative parameters for the synthesis of **Dimethoxy di-p-cresol**.

Parameter	Value	Reference
Molecular Formula	C16H18O4	[2]
Molecular Weight	274.31 g/mol	[1][2]
CAS Number	13990-86-8	[1][2]
Appearance	Off-white to pale yellow solid	Expected
Purity	>95% (after chromatography)	Expected

## Experimental Protocols Method 1: Oxidative Coupling using Iron(III) Chloride

This protocol is adapted from a general method for the oxidative coupling of phenols.[2]

#### Materials:

- 2-Methoxy-4-methylphenol (Creosol)
- Anhydrous Iron(III) chloride (FeCl<sub>3</sub>)
- Nitromethane
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- 10% Hydrochloric acid (HCl)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- n-Hexane



Ethyl acetate

#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxy-4-methylphenol (1.38 g, 10 mmol) in nitromethane (20 mL) under a nitrogen atmosphere.
- Addition of Oxidant: In a separate flask, prepare a solution of anhydrous iron(III) chloride (1.62 g, 10 mmol) in nitromethane (20 mL). Add this solution dropwise to the solution of 2-methoxy-4-methylphenol over 30 minutes.
- Reaction: Stir the reaction mixture at room temperature for 5 hours. The color of the solution will darken as the reaction progresses.
- Quenching: Quench the reaction by adding 10% hydrochloric acid (20 mL).
- Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
- Washing and Drying: Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic phase over anhydrous sodium sulfate.
- Purification: Filter off the drying agent and evaporate the solvent under reduced pressure.
   Purify the crude residue by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to yield the pure product.

## **Method 2: Enzymatic Oxidative Coupling using Laccase**

This protocol is based on a method for the synthesis of a similar biphenyl compound.

#### Materials:

- 2-Methoxy-4-methylphenol (Creosol)
- Laccase from Trametes versicolor (>0.5 U/mg)
- Acetone



- Acetic acid buffer (pH 5)
- Oxygen gas
- Ethyl acetate
- n-Hexane
- Silica gel for column chromatography

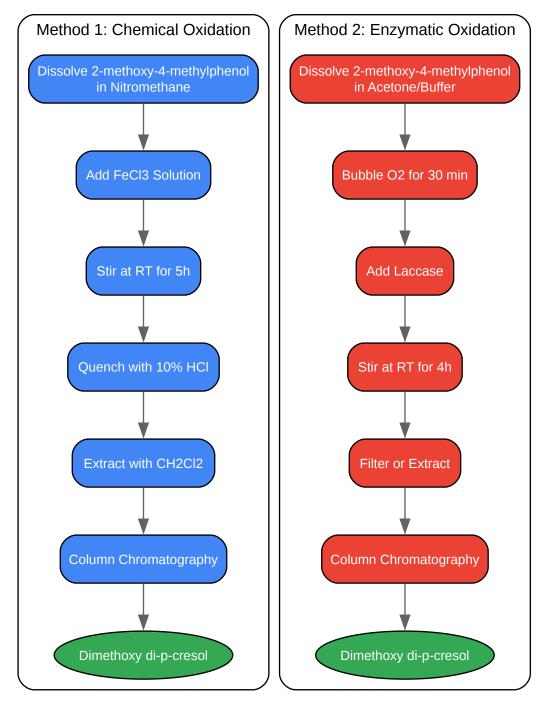
#### Procedure:

- Preparation of Buffer: Prepare an acetic acid buffer (pH 5) by dissolving sodium acetate and acetic acid in deionized water.
- Reaction Setup: Dissolve 2-methoxy-4-methylphenol (1.38 g, 10 mmol) in acetone (15 mL) in a round-bottom flask. Dilute this solution with the acetic acid buffer (100 mL).
- Oxygenation: Bubble oxygen gas through the solution for 30 minutes.
- Enzyme Addition: Add laccase (150 mg) to the solution.
- Reaction: Stir the reaction mixture at room temperature for 4 hours. A precipitate may form as the product is generated.
- Workup: Collect the precipitated product by vacuum filtration. If no precipitate forms, extract the reaction mixture with ethyl acetate (3 x 50 mL).
- Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexane.

## **Experimental Workflow Diagram**



#### Workflow for the Synthesis of Dimethoxy di-p-cresol



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Caption: Experimental workflows for the chemical and enzymatic synthesis of **Dimethoxy di-p-cresol**.



## Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

- ¹H NMR (400 MHz, CDCl₃): Expected signals would confirm the presence of aromatic protons, methyl groups, methoxy groups, and hydroxyl protons. The symmetry of the molecule would lead to a relatively simple spectrum.
- ¹³C NMR (100 MHz, CDCl₃): The spectrum should show the expected number of unique carbon signals corresponding to the aromatic, methyl, and methoxy carbons.
- Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of 274.31 g/mol should be observed.

## Conclusion

This application note provides two robust and reproducible protocols for the synthesis of **Dimethoxy di-p-cresol** via oxidative coupling. The iron(III) chloride method is a classic and effective approach, while the laccase-catalyzed method offers a more environmentally friendly alternative. These protocols can be readily adopted by researchers in various fields requiring access to this versatile biphenyl scaffold.

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## References

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